![molecular formula C12H10O4 B101632 [1,1'-Biphenyl]-2,2',3,3'-tetrol CAS No. 19261-03-1](/img/structure/B101632.png)

[1,1'-Biphenyl]-2,2',3,3'-tetrol

Overview

Description

Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or BP, is an organic compound that forms colorless crystals . Compounds containing the functional group consisting of biphenyl less one hydrogen may use the prefixes xenyl or diphenylyl .

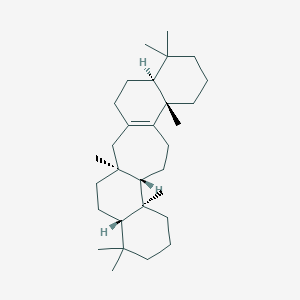

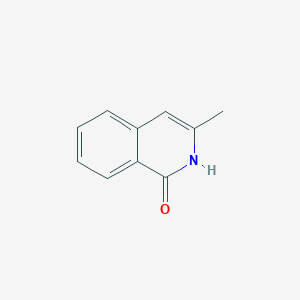

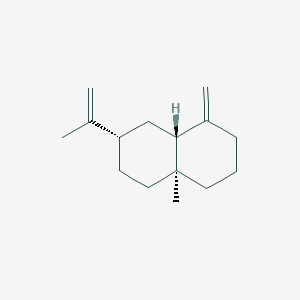

Molecular Structure Analysis

The molecular structure of a compound like “[1,1’-Biphenyl]-2,2’,3,3’-tetrol” can be analyzed using various methods, including 2D or 3D modeling . The 3D structure may be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving biphenyl compounds can be complex and varied. For example, biphenyl can undergo various reactions, including those involving phase changes .Physical And Chemical Properties Analysis

Biphenyl has a molecular weight of 154.2078 and is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has specific physical properties, including a boiling point of 527K and a melting point of 343K .Scientific Research Applications

X-ray Contrast Media Development :

- Iodination of biphenyl tetrol derivatives, like 1,1'-biphenyl-3,3',5,5'-tetrol, leads to the formation of hexaiodo derivatives. These compounds, with their unique structural properties, have been investigated as potential core backbones for new classes of X-ray contrast media (Anelli et al., 2001).

Chiral Molecule Synthesis :

- A study focusing on transferring central chirality from menthone or camphor to a 2,2'-biphenol residue to induce axial chirality. This transformation suggests potential applications in asymmetric synthesis, where these tetrols could serve as ligands in catalysts (Fabris et al., 1997).

Host Compound for Selective Inclusion Complexes :

- TETROL, a derivative of biphenyl tetrol, was identified as an efficient and selective host compound for forming inclusion complexes with various organic compounds. Its structure is stabilized through hydrogen bonding, indicating potential for selective purification processes (Barton et al., 2013).

Polyimide Synthesis :

- Biphenyl tetrol derivatives have been utilized in the synthesis of polyimides, demonstrating the influence of aromatic diamines' structures on the properties of these polyimides. This can have implications in materials science for developing new polymeric materials (Hsiao et al., 1995).

Catalysis and Synthesis of Liquid Crystals :

- Hexa- and octasubstituted biphenyls, including tetrol derivatives, were synthesized as intermediates for a new class of liquid crystals. These compounds are critical for advancing materials used in displays and other optical technologies (Manka et al., 2003).

Photocatalytic Oxidation :

- Research on photocatalytic oxidation of 2,2',3,3'-tetrachlorobiphenyl, a congener of biphenyl tetrols, has provided insights into the optimal conditions for degradation. This has implications for environmental remediation of persistent organic pollutants (Wong et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research and development in this field could involve further exploration of the properties and potential applications of biphenyl and similar compounds. This could include more detailed studies of their physical and chemical properties, mechanisms of action, and potential uses .

properties

IUPAC Name |

3-(2,3-dihydroxyphenyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZFWSIZQLXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940924 | |

| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19261-03-1 | |

| Record name | (1,1'-Biphenyl)-2,2',3,3'-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2',3,3'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)